(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling reactions: The final step involves coupling the furan, chlorophenyl, and pyrazole moieties through aldol condensation or similar reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(E)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-21-16(11-12-20-21)17(22)9-7-13-8-10-18(23-13)14-5-3-4-6-15(14)19/h3-12H,2H2,1H3/b9-7+ |
InChI Key |
VGRJPLQSOJVHTG-VQHVLOKHSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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